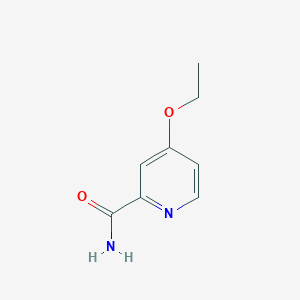

4-ethoxy-2-Pyridinecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4-ethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |

InChI Key |

RGSJKAOAQWCUME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)N |

Origin of Product |

United States |

Intellectual Property Strategy:a Proactive Intellectual Property Strategy Will Be Crucial. This Should Involve Filing Patent Applications for Novel Synthetic Methods, New Chemical Entities with Demonstrated Biological Activity, and Their Use in Specific Therapeutic Indications. the Focus Should Be on Securing Broad Claims That Cover Not Only Specific Compounds but Also the Underlying Pharmacophore and Its Various Modifications.

Preclinical Pharmacological Research Directions and Molecular Targets for Pyridine Carboxamides

Investigation of Enzyme Inhibition Mechanisms

The pyridine (B92270) carboxamide moiety is a common pharmacophore in the design of enzyme inhibitors. Its ability to form critical hydrogen bonds and participate in various non-covalent interactions allows it to bind effectively within the active or allosteric sites of enzymes, leading to the modulation of their catalytic activity.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. The inhibition of urease is a key therapeutic strategy to combat these infections. mdpi.combohrium.com

A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their urease inhibitory potential. mdpi.comresearchgate.net Research has shown that substitutions on the pyridine ring significantly influence the inhibitory activity. For instance, a derivative featuring a chlorine atom at the meta-position of the pyridine ring (5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide) displayed the most potent inhibition in one study, with a half-maximal inhibitory concentration (IC50) value of 1.07 µM. mdpi.comums.edu.my Another potent derivative, pyridine 2-yl-methylene hydrazine carboxamide, showed an IC50 of 2.18 µM. bohrium.comums.edu.my Kinetic studies suggest that these compounds may act as competitive or mixed-type inhibitors, binding to the active site of the urease enzyme. mdpi.comresearchgate.net Molecular docking studies further support this, indicating that the pyridine carboxamide scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active pocket. bohrium.comresearchgate.net

| Compound Derivative | IC50 (µM) | Reference |

|---|---|---|

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 | mdpi.comums.edu.my |

| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 | mdpi.comums.edu.my |

| Standard Inhibitor (Thiourea) | 23.2 ± 11.0 | frontiersin.org |

Poly(ADP-ribose) Synthetase Inhibition by Pyridine-2-Carboxamide Analogs

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. nih.gov In cancer therapy, particularly in tumors with existing DNA repair defects (like BRCA1/2 mutations), inhibiting PARP can lead to cancer cell death through a concept known as synthetic lethality. The core pharmacophore of many PARP inhibitors is based on the nicotinamide (B372718) moiety of the enzyme's natural substrate, NAD+. Pyridine-2-carboxamide is a structural analog of nicotinamide.

Research into PARP inhibitors has extensively utilized the benzamide (B126) scaffold, a close structural relative of pyridine carboxamide. Compounds like 3-aminobenzamide (B1265367) and 3-methoxybenzamide (B147233) were identified early on as potent competitive inhibitors of PARP, with inhibition constant (Ki) values below 2 µM. nih.gov More advanced drug discovery efforts have led to potent inhibitors based on carboxamide-containing scaffolds, such as (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, which demonstrated isoform-selective inhibition of PARP-1 and PARP-2. nih.govescholarship.org The essential interaction involves the carboxamide group mimicking the nicotinamide portion of NAD+, forming key hydrogen bonds in the enzyme's active site. This establishes a strong rationale for exploring pyridine-2-carboxamide derivatives as potential PARP inhibitors.

Protein Kinase Inhibition (e.g., JNK, RAF, TYK2)

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prominent drug targets.

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. nih.gov A series of pyridine carboxamide derivatives have been identified as potent and highly selective JNK inhibitors. drugbank.com These compounds bind to the ATP-binding site of the kinase. nih.gov One notable example, 5-cyano-N-(2,5-dimethoxybenzyl)-6-ethoxypyridine-2-carboxamide, demonstrates the potential of this scaffold to yield highly active inhibitors with good pharmacokinetic properties suitable for further preclinical development. drugbank.com

RAF Inhibition: The RAF kinases (A-RAF, B-RAF, C-RAF) are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in human cancers. acs.org While research has heavily focused on scaffolds like imidazo[4,5-b]pyridines and 1H-pyrazolo[3,4-b]pyridines, these structures highlight the utility of the pyridine core in designing RAF inhibitors. google.comnih.gov Pan-RAF inhibitors, which target all RAF isoforms, have been developed to overcome resistance mechanisms. One such inhibitor, LY3009120, incorporates a pyrido[2,3-d]pyrimidine (B1209978) core, demonstrating potent inhibition of C-RAF (IC50 = 15 nM) and the ability to suppress signaling in both BRAF and RAS mutant cell lines. acs.org This indicates that pyridine-based scaffolds, including carboxamide derivatives, are a promising avenue for developing next-generation RAF inhibitors.

TYK2 Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and mediates signaling for key pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. nih.gov Selective inhibition of TYK2 is a therapeutic strategy for autoimmune diseases. Research has led to the development of highly selective TYK2 inhibitors based on N-methyl pyridazine-3-carboxamide (B1582110) and related pyridine carboxamide scaffolds. nih.govresearchgate.netacs.org These compounds act as allosteric inhibitors by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain. This allosteric mechanism confers high selectivity over other JAK family members, which is a significant advantage. nih.govsemanticscholar.org For example, one optimized N-(methyl-d3)pyridazine-3-carboxamide derivative (compound 30) showed superior inhibitory potency against STAT3 phosphorylation compared to the clinical drug deucravacitinib. nih.gov

| Target | Compound Class/Example | Key Finding | Reference |

|---|---|---|---|

| JNK | Pyridine Carboxamide Derivatives | Potent and highly selective inhibitors with good pharmacokinetic profiles. | drugbank.com |

| RAF (C-RAF) | LY3009120 (pyrido[2,3-d]pyrimidine core) | Pan-RAF inhibitor with IC50 of 15 nM against C-RAF. | acs.org |

| TYK2 | N-(methyl-d3)pyridazine-3-carboxamide derivatives | Potent and selective allosteric inhibitors targeting the JH2 domain. | nih.gov |

Receptor and Ion Channel Modulation

Beyond enzymes, pyridine carboxamides have been investigated for their ability to modulate the function of cell surface receptors and ion channels, which are critical for signal transduction and cellular communication.

G-Protein Coupled Receptor (GPR40) Agonism

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells and enteroendocrine cells. nih.govliminalbiosciences.com Its activation by fatty acids leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes. frontiersin.orgnih.gov The development of GPR40 agonists has explored various chemical scaffolds. One successful strategy to improve the drug-like properties of a known GPR40 full agonist involved replacing a phenyl ring with a pyridine ring. nih.gov This modification introduced polarity, which can lead to improved pharmacokinetic profiles. This research demonstrates that the pyridine scaffold can be effectively incorporated into GPR40 agonist design to enhance properties while maintaining potent agonistic activity. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that functions as a sensor for pain, itch, and inflammation, being activated by a wide range of irritants and endogenous inflammatory mediators. nih.govmdpi.com As such, it is a significant therapeutic target for analgesic and anti-inflammatory drug development. Preclinical research has identified a class of piperidine (B6355638) carboxamides as potent, noncovalent agonists of human TRPA1. nih.gov The piperidine ring is a saturated analog of the pyridine ring. This research showed that the substituted piperidine carboxamide moiety plays a crucial role in interacting with the channel. The most potent compound in the series, PIPC1, exhibited an half-maximal effective concentration (EC50) of 6.5 nM. nih.gov These findings suggest that the carboxamide group, when attached to a six-membered nitrogen-containing ring like pyridine or piperidine, is a viable scaffold for designing potent modulators of the TRPA1 ion channel. nih.gov

Cellular Mechanisms of Action (e.g., autophagy modulation, specific cell line responses)

The pyridine carboxamide scaffold is a versatile structure found in a variety of biologically active compounds, and its derivatives have been shown to elicit a range of cellular responses. While direct evidence for 4-ethoxy-2-pyridinecarboxamide is lacking, studies on related molecules suggest potential mechanisms of action that could be explored.

One key cellular process that may be modulated by pyridine carboxamide derivatives is autophagy . Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation has therapeutic implications in various diseases, including cancer and infectious diseases. For instance, a pyridine carboxamide-based compound, MMV687254, has been shown to inhibit the growth of Mycobacterium tuberculosis within macrophages by inducing autophagy. asm.org This finding suggests that the pyridine carboxamide core can be a pharmacophore for autophagy induction. Further research would be necessary to determine if this compound shares this activity.

The cellular responses to pyridine carboxamide derivatives can also be highly dependent on the specific cell line and the chemical substitutions on the pyridine ring. For example, a series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives demonstrated different mechanisms of cell growth inhibition in A549 lung cancer cells. nih.gov Some compounds in this series induced apoptosis, while others, notably those with a fluorine group, induced autophagy. nih.gov This highlights the subtle structural changes that can dictate the cellular outcome.

Furthermore, a more complex derivative, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), which shares the 4-ethoxy-pyridinecarboxamide substructure, was identified as a potent and selective inhibitor of the Met kinase superfamily. nih.gov This compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model, indicating a clear anti-proliferative effect in a specific cancer cell line. nih.gov

Table 1: Cellular Responses to Select Pyridine Carboxamide Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Cellular Mechanism |

| MMV687254 | THP-1 macrophages | Autophagy induction asm.org |

| 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamides | A549 lung cancer cells | Apoptosis or autophagy induction (substitution-dependent) nih.gov |

| BMS-777607 | GTL-16 human gastric carcinoma | Inhibition of proliferation nih.gov |

Molecular Target Identification and Validation

The identification and validation of specific molecular targets are crucial for understanding the mechanism of action of any compound. For the pyridine carboxamide class, a number of molecular targets have been identified, although a specific target for this compound has not been reported in the available literature.

As mentioned, the complex derivative BMS-777607 was shown to be a potent and selective inhibitor of the Met kinase superfamily . nih.gov The Met receptor tyrosine kinase is a well-validated target in oncology, and its inhibition can block signaling pathways involved in cell growth, proliferation, and invasion. The discovery of BMS-777607 suggests that the pyridine carboxamide scaffold can be adapted to target specific kinase active sites.

In the context of infectious diseases, research on a pyridine carboxamide-based scaffold for Mycobacterium tuberculosis led to the identification of a potential dual mechanism of action. asm.org While the direct bacterial target was under investigation, the compound also modulated host cell pathways by inducing autophagy in macrophages. asm.org This highlights that the molecular targets of a compound can be present in both the pathogen and the host.

The process of molecular target identification often involves a combination of computational and experimental approaches. For novel compounds like this compound, initial steps could involve screening against panels of known targets, such as kinases or other enzymes, to identify potential interactions. Subsequent validation would require biochemical and cell-based assays to confirm the engagement of the target and its relevance to the observed cellular effects.

Table 2: Identified Molecular Targets for Pyridine Carboxamide Derivatives

| Compound/Derivative | Identified Molecular Target(s) | Therapeutic Area |

| BMS-777607 | Met kinase superfamily nih.gov | Oncology |

| MMV687254 | Host cell autophagy pathways (and potentially a direct bacterial target) asm.org | Infectious Disease (Mycobacterium tuberculosis) |

Advanced Structural Characterization and Spectroscopic Analyses

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-ethoxy-2-pyridinecarboxamide, obtaining a single crystal of suitable quality would be the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected and their intensities measured. These data are then processed to solve the crystal structure, which involves determining the unit cell parameters and the positions of all atoms within the asymmetric unit. This analysis would reveal the bond lengths, bond angles, and torsion angles of the this compound molecule, providing unequivocal proof of its molecular structure. Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, which is crucial for understanding the supramolecular architecture.

Analysis of Intermolecular Interactions in Solid State (Hydrogen Bonding, π-π Stacking)

The data obtained from SCXRD is instrumental in analyzing the non-covalent interactions that govern the crystal packing. For this compound, the primary intermolecular interactions expected are hydrogen bonding and π-π stacking.

The carboxamide group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). The pyridine (B92270) ring nitrogen also acts as a hydrogen bond acceptor. A detailed analysis of the crystal structure would identify the specific hydrogen bonding motifs, such as chains, dimers, or more complex networks. The geometric parameters of these bonds (D-H···A distance and angle, where D is the donor and A is the acceptor) would be calculated to assess their strength.

The pyridine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. Analysis of the crystal packing would reveal the presence of any face-to-face or offset stacking arrangements between adjacent pyridine rings. The centroid-to-centroid distance and the slip angle between the rings would be measured to characterize the geometry and potential strength of these interactions. These non-covalent forces play a significant role in the stability and physical properties of the solid-state material.

Application of Advanced NMR Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of a molecule in solution. For this compound, a suite of NMR experiments would be conducted.

¹H NMR: This experiment would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethoxy group, and the protons of the amide group. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) would be analyzed to assign each signal to a specific proton.

¹³C NMR: This experiment identifies the different carbon environments in the molecule. Signals corresponding to the carbons of the pyridine ring, the carboxamide group, and the ethoxy group would be expected. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR experiment correlates the signals of protons directly attached to carbon atoms. It is an invaluable tool for unambiguously assigning the ¹H and ¹³C signals, further confirming the molecular structure.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~8.2 (d, 1H, H6) | ~165 (C=O) |

| ~7.8 (d, 1H, H3) | ~163 (C4-O) |

| ~7.0 (dd, 1H, H5) | ~150 (C2) |

| ~4.2 (q, 2H, OCH₂) | ~148 (C6) |

| ~1.4 (t, 3H, CH₃) | ~110 (C5) |

| ~7.5 (br s, 2H, NH₂) | ~108 (C3) |

| ~64 (OCH₂) | |

| ~14 (CH₃) | |

| *Predicted chemical shifts are estimates and would need to be confirmed by experimental data. |

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are essential techniques for confirming the presence of key functional groups and determining the molecular weight of a compound.

Patent Landscape and Future Research Perspectives for 4 Ethoxy 2 Pyridinecarboxamide

Analysis of Synthetic Patents for Pyridine-2-Carboxamide Derivatives

The synthesis of pyridine-2-carboxamide derivatives is well-documented in the patent literature, with various methodologies aimed at achieving efficient and scalable production. While patents specifically detailing the synthesis of 4-ethoxy-2-pyridinecarboxamide are not prominently disclosed, the general methods for constructing the 4-alkoxy-pyridine-2-carboxamide framework are covered in broader patents. These patents typically focus on key bond-forming reactions, such as the amidation of a pyridine-2-carboxylic acid or its activated derivatives, and the introduction of the 4-alkoxy substituent.

A common patented strategy involves the catalytic hydrolysis of pyridine (B92270) nitriles to the corresponding amides. For instance, processes have been patented that utilize solid heterogeneous catalysts for the hydration of cyanopyridines, which can be applied to precursors of this compound. Another key area in the patent landscape is the synthesis of the substituted pyridine ring itself. Patents describe multi-step sequences starting from readily available pyridine precursors, involving steps like oxidation, halogenation, and nucleophilic substitution to introduce the desired functionalities at the 2 and 4 positions.

The table below summarizes some of the key patented synthetic strategies applicable to the formation of pyridine-2-carboxamide derivatives.

| Patent/Reference Type | Synthetic Strategy | Key Features | Potential Applicability to this compound |

| Process Patent | Catalytic hydrolysis of 2-cyanopyridine (B140075) derivatives | Use of solid heterogeneous catalysts, enabling continuous and batchwise production. | Applicable if a 4-ethoxy-2-cyanopyridine intermediate is used. |

| Method Patent | Multi-step synthesis from 2-chloropyridine | Involves nitrogen oxidation, etherification, nitration, and other transformations to build the substituted pyridine ring. | A viable, albeit longer, route to introduce the 4-ethoxy group and the 2-carboxamide (B11827560) function. |

| Process Patent | Amidation of picolinic acid derivatives | Reaction of a picolinic acid or its activated form (e.g., acid chloride) with an amine. | A direct and widely used method for the final amide bond formation. |

It is important to note that the patent landscape is dynamic, with new methods for C-H activation and late-stage functionalization of pyridines emerging. These newer strategies could provide more direct and efficient routes to this compound and its derivatives in the future.

Patents Related to the Chemical Modifiers and Analogs

The patent activity concerning chemical modifiers and analogs of this compound is primarily driven by the pursuit of new therapeutic agents. While this specific compound may not always be the primary claim, it often falls within the scope of broader Markush structures in patents covering vast chemical libraries. These patents are typically focused on the therapeutic application of these analogs, most notably in oncology.

For example, patents have been granted for pyridine carboxamide derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. These patents often claim a generic pyridine-2-carboxamide core with a wide range of substituents at the 4-position, including various alkoxy groups like the ethoxy group. The claims in these patents are designed to protect a multitude of structurally related compounds that may exhibit the desired biological activity.

The following table provides an overview of patent families that encompass analogs of this compound.

| Patent Family Focus | General Structure Claimed | Potential Modifications Covered | Therapeutic Area |

| Anticancer Agents | Substituted Pyridine-2-carboxamides | Variations in the 4-position (alkoxy, aryloxy), 5-position, and on the amide nitrogen. | Oncology |

| Immunomodulating Agents | Pyridin-4-yl derivatives | Modifications of the pyridine ring and the carboxamide side chain to modulate immune responses. google.com | Immunology, Autoimmune Diseases |

| CB1 Antagonists | Pyrazinecarboxamide derivatives | While a different core, the patent highlights the exploration of related azine carboxamides for metabolic disorders. google.com | Obesity, Metabolic Disorders |

The patent landscape suggests that modifications to the this compound structure are being actively explored. These modifications can include altering the length or branching of the alkoxy chain at the 4-position, introducing substituents on the pyridine ring at the 3, 5, or 6 positions, and varying the substituent on the amide nitrogen.

Emerging Research Trends and Potential Applications of this compound in Medicinal Chemistry

Recent research has illuminated several promising therapeutic avenues for pyridine-2-carboxamide derivatives, indicating potential applications for this compound. A significant trend is the development of these compounds as inhibitors of key signaling molecules in cancer and immunology.

One of the most prominent emerging applications is in the field of immuno-oncology . Researchers have recently reported the discovery of pyridine-2-carboxamide derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance the anti-tumor immune response. This makes HPK1 an attractive target for cancer immunotherapy. The general structure of these inhibitors is consistent with a substituted pyridine-2-carboxamide scaffold, suggesting that appropriately functionalized this compound analogs could exhibit similar activity.

Another exciting area of research is the development of pyridine-2-carboxamide derivatives as allosteric inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation pathways and is a key target in oncology. Allosteric inhibitors offer the potential for greater selectivity compared to active site inhibitors.

Furthermore, the pyridine-2-carboxamide scaffold is being explored for the development of PET imaging agents . For instance, fluorinated pyridine-2-carboxamide derivatives have been synthesized and evaluated for their ability to target the PD-1/PD-L1 immune checkpoint pathway. nih.gov This could enable non-invasive visualization of PD-L1 expression in tumors, which can be crucial for patient selection for immunotherapy.

The table below summarizes these emerging research trends.

| Research Area | Target/Application | Key Findings | Relevance to this compound |

| Immuno-oncology | HPK1 Inhibition | Pyridine-2-carboxamide analogs show potent and selective inhibition of HPK1, leading to enhanced T-cell activation. nih.gov | The this compound scaffold could be a valuable starting point for developing novel HPK1 inhibitors. |

| Oncology | Allosteric SHP2 Inhibition | Novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2 with antitumor efficacy. | Analogs of this compound could be designed to target the allosteric site of SHP2. |

| Medical Imaging | PD-L1 PET Imaging | [18F]-labeled pyridine-2-carboxamide derivatives show potential as imaging probes for PD-L1 expression in tumors. nih.gov | The 4-ethoxy group could be modified to incorporate a radiolabel for developing new PET tracers. |

Strategic Directions for Future Research on this compound

Building on the existing patent landscape and emerging research trends, several strategic directions can be outlined for the future investigation of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethoxy-2-pyridinecarboxamide, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology : Begin with condensation of 2-aminopyridine derivatives with ethoxy-substituted carbonyl precursors under palladium or copper catalysis in solvents like DMF or toluene. Monitor reaction progress via TLC/HPLC and optimize parameters (temperature, catalyst loading) using design-of-experiments (DoE) approaches. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via NMR (>95%) .

- Key Challenges : Side reactions (e.g., over-alkylation) require careful stoichiometric control. Catalytic systems must balance cost and efficiency for academic budgets .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

- Protocol : For crystallography, grow single crystals via slow evaporation (solvent: ethanol/water mix). Use SHELXL (SHELX-97) for refinement . For spectroscopy, assign NMR peaks (e.g., ethoxy group at δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2; pyridine protons at δ 7.5–8.5 ppm). Cross-validate with IR (amide C=O stretch ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound?

- Analytical Strategy :

- Step 1 : Replicate literature procedures (e.g., from PubChem or NIST datasets) with rigorous control of anhydrous conditions .

- Step 2 : Compare byproducts via LC-MS and GC-MS to identify intermediates (e.g., uncyclized precursors or oxidation byproducts).

- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies (e.g., trace moisture, catalyst deactivation) .

Q. What experimental approaches are recommended to study the compound’s potential as a kinase inhibitor in medicinal chemistry?

- Methodology :

- In silico Screening : Dock this compound into kinase active sites (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize targets with binding energies < −8 kcal/mol .

- In vitro Assays : Test inhibition via fluorescence-based kinase assays (e.g., ADP-Glo™). Use IC50 determination with dose-response curves (0.1–100 μM range). Validate selectivity against off-target kinases .

Q. How should researchers address solubility and stability issues during formulation for in vivo studies?

- Solutions :

- Solubility Enhancement : Use co-solvents (PEG 400/Cremophor EL) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of ethoxy group) .

Contradiction and Data Validation

Q. What strategies are effective for reconciling conflicting biological activity data across studies?

- Validation Framework :

- Step 1 : Standardize assay conditions (cell lines, serum concentration, incubation time) to minimize variability .

- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy) to confirm mechanisms .

- Step 3 : Publish raw datasets (e.g., NMR spectra, dose-response curves) for peer validation .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in academic labs?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles (due to acute toxicity Category 4 via oral/dermal routes) .

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation risks .

- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste for licensed disposal .

Data Reporting Standards

Q. How should synthetic and analytical data be documented to meet journal requirements?

- Checklist :

- Synthesis : Report yields, Rf values, and purification methods (e.g., column chromatography details) .

- Characterization : Include ¹H/¹³C NMR spectra (with solvent peaks annotated), HRMS data, and crystallographic CIF files (if available) .

- Reproducibility : Disclose batch-specific variations (e.g., lot-to-lot catalyst activity) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.